molecular formula C23H26N4O2 B2450600 1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea CAS No. 119506-65-9

1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2450600
CAS No.: 119506-65-9
M. Wt: 390.487
InChI Key: WFURVQBXLSCGBR-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a benzodiazepine moiety, and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable ketone or aldehyde.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexyl halide.

    Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or benzodiazepine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea has several scientific research applications:

    Medicinal Chemistry:

    Materials Science: Its unique structure may be explored for creating novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving benzodiazepine receptors.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea involves its interaction with specific molecular targets. The benzodiazepine moiety is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The cyclohexyl and urea groups may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Phenylurea: Another urea derivative with diverse applications in agriculture and medicine.

Uniqueness

1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea is unique due to its combination of a benzodiazepine core with cyclohexyl and urea groups

Properties

IUPAC Name

1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-27-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)25-21(22(27)28)26-23(29)24-17-12-6-3-7-13-17/h2,4-5,8-11,14-15,17,21H,3,6-7,12-13H2,1H3,(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFURVQBXLSCGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and cyclohexylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 287°-288° C.
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